Ibandronic Acid
Overview
Description
Ibandronate is a nitrogen-containing bisphosphonate used primarily to prevent and treat osteoporosis in postmenopausal women. It works by inhibiting bone resorption, thereby increasing bone mineral density and reducing the risk of fractures . Ibandronate was first described in the literature in 1993 as a treatment for bone loss in dogs .
Biochemical Analysis
Biochemical Properties
Ibandronic Acid plays a crucial role in biochemical reactions by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite in bone, and during bone resorption, it is released and taken up by osteoclasts through endocytosis. Inside the osteoclasts, this compound interferes with the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase. This inhibition prevents the prenylation of small GTPase signaling proteins, which are essential for osteoclast function and survival, leading to apoptosis of these cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It primarily targets osteoclasts, reducing their activity and inducing apoptosis. This reduction in osteoclast activity leads to decreased bone resorption and increased bone density. Additionally, this compound has been shown to have direct antiproliferative effects on tumor cells, inhibiting their adhesion, invasion, and inducing apoptosis. It also affects cell signaling pathways, such as the mevalonate pathway, and influences gene expression related to osteoclast function and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its high affinity for hydroxyapatite in bone. Upon binding, it is released during bone resorption and taken up by osteoclasts. Inside the osteoclasts, this compound inhibits farnesyl pyrophosphate synthase in the mevalonate pathway. This inhibition prevents the prenylation of small GTPase signaling proteins, disrupting their function and leading to osteoclast apoptosis. This process effectively reduces bone resorption and maintains bone density .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its long duration of action, with a half-life of up to 157 hours. Studies have shown that this compound remains stable and effective over extended periods, with its effects on bone resorption and osteoclast activity persisting for weeks to months. Long-term studies have demonstrated sustained increases in bone density and reductions in fracture risk with continued use of this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively inhibits bone resorption and increases bone density without significant adverse effects. At higher doses, this compound can cause toxic effects, including renal toxicity and gastrointestinal disturbances. Studies have shown that the therapeutic index of this compound is wide, allowing for effective treatment at doses that are well-tolerated in animal models .
Metabolic Pathways
This compound is not metabolized in humans and is predominantly eliminated unchanged in the urine. It binds to bone tissue, particularly at sites of active bone remodeling, and is released slowly over time. The compound’s interaction with the mevalonate pathway, specifically the inhibition of farnesyl pyrophosphate synthase, is a key aspect of its metabolic activity. This inhibition disrupts the prenylation of small GTPase signaling proteins, leading to reduced osteoclast activity and apoptosis .
Transport and Distribution
This compound is widely distributed throughout the body and is primarily localized to bone tissue. It binds to hydroxyapatite in bone and is released during bone resorption. The compound is transported to osteoclasts through endocytosis and is subsequently distributed within the cells. This compound’s high affinity for bone tissue ensures its targeted action and prolonged effects on bone resorption .
Subcellular Localization
Within osteoclasts, this compound is localized to endocytic vesicles and the cytosol. It is taken up by osteoclasts through fluid-phase endocytosis and released into the cytosol, where it exerts its inhibitory effects on the mevalonate pathway. This subcellular localization is crucial for its function, as it allows this compound to effectively inhibit farnesyl pyrophosphate synthase and induce osteoclast apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ibandronate involves several key steps:
Synthesis of the Tertiary Amine: 3-N-methylaminopropionitrile is reacted with n-pentylbromide to form a tertiary amine.
Hydrolysis: The nitrile compound undergoes hydrolysis with hydrochloric acid to yield a β-alanine derivative.
Bis-phosphonylation: The β-alanine derivative is then bis-phosphonylated using phosphorus trichloride and phosphorous acid, followed by hydrolysis with water to produce ibandronic acid.
Formation of Ibandronate Sodium: The this compound is treated with sodium hydroxide and the solution is diluted with methanol to obtain ibandronate monosodium as a white crystalline solid.
Industrial Production Methods: The industrial production of ibandronate follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of column chromatography, which is commonly used in laboratory settings, to increase yield and reduce production costs .
Types of Reactions:
Hydrolysis: Ibandronate undergoes hydrolysis during its synthesis to convert nitrile groups to carboxylic acids.
Bis-phosphonylation:
Neutralization: The final step involves neutralizing this compound with sodium hydroxide to form ibandronate sodium.
Common Reagents and Conditions:
Hydrochloric Acid: Used for hydrolysis.
Phosphorus Trichloride and Phosphorous Acid: Used for bis-phosphonylation.
Sodium Hydroxide: Used for neutralization.
Major Products:
This compound: An intermediate in the synthesis of ibandronate.
Ibandronate Sodium: The final product used in medical applications.
Scientific Research Applications
Ibandronate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of bisphosphonates.
Biology: Investigated for its effects on bone metabolism and osteoclast activity.
Medicine: Primarily used to treat osteoporosis and reduce the risk of fractures in postmenopausal women. .
Industry: Used in the development of new formulations and drug delivery systems, such as transdermal sprays.
Mechanism of Action
Ibandronate is similar to other nitrogen-containing bisphosphonates such as:
- Zoledronic Acid
- Minodronic Acid
- Risedronic Acid
Uniqueness:
- Dosing Frequency: Ibandronate can be administered once a month orally or once every three months intravenously, offering flexibility in treatment regimens .
- Efficacy: It is effective in reducing the risk of vertebral fractures but has shown mixed results for nonvertebral fractures compared to other bisphosphonates .
Comparison with Similar Compounds
- Alendronate
- Fosamax (Alendronate)
- Risedronate
- Zoledronic Acid
Properties
IUPAC Name |
[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBVHIBUJCELCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048340 | |
Record name | Ibandronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ibandronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble, 1.34e+01 g/L | |
Record name | Ibandronate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00710 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ibandronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as ibandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. ibandronate also activated caspase-3 which contribute to apoptosis. | |
Record name | Ibandronate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00710 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
114084-78-5 | |
Record name | Ibandronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114084-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ibandronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114084785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibandronate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00710 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ibandronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, (1-hydroxy-3- (methylpentylamino)propylidene)bis- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | IBANDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMD7G2653W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ibandronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113-115 | |
Record name | Ibandronate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00710 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does Ibandronic Acid exert its therapeutic effect?
A1: this compound, a third-generation nitrogen-containing bisphosphonate, functions as a potent inhibitor of bone resorption. [, , ] It achieves this by targeting and inhibiting farnesyl pyrophosphate synthase within osteoclasts. [] This inhibition disrupts the mevalonate pathway, crucial for producing essential lipids like geranylgeranyl diphosphate, which are vital for osteoclast function. This disruption leads to osteoclast apoptosis and a subsequent reduction in bone resorption. [, ] Ultimately, this compound contributes to increased bone mineral density, decreased bone remodeling, and reduced bone pain associated with metastases or corticosteroid use. [, ]
Q2: What is the chemical structure of this compound?
A2: this compound is a bisphosphonate with the chemical name 3-(N-methyl-N-pentyl)amino-1-hydroxypropane-1,1-diphosphonic acid. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C9H23NO7P2. Its molecular weight is 359.24 g/mol. []
Q4: Are there any studies on this compound stability in different formulations?
A4: One study focused on developing an oral pharmaceutical composition of this compound with a high amount of cholecalciferol, aiming for stable incorporation and uniform distribution of both components. [] This emphasizes the importance of formulation strategies for this compound to ensure its stability and efficacy.
Q5: What are the primary clinical applications of this compound?
A5: this compound is widely used in the prevention and treatment of osteoporosis in postmenopausal women. [, , , ] It is also administered intravenously to manage hypercalcemia caused by malignancy. [] Studies have shown its effectiveness in reducing vertebral fractures in postmenopausal osteoporosis. []
Q6: Are there alternative administration routes for this compound besides the daily oral regimen?
A6: Yes, this compound is available in both oral and intravenous formulations, offering flexible dosing options for patients. [, , ] Once-monthly oral administration of this compound at a dose of 150 mg has been deemed effective in treating postmenopausal osteoporosis. [, ] Intravenously, a 3 mg dose administered every three months has demonstrated comparable efficacy. [] The availability of these simplified dosing regimens aims to enhance patient compliance and improve long-term clinical outcomes. []
Q7: Has this compound demonstrated efficacy in treating skeletal complications arising from malignancies other than breast cancer?
A7: Yes, research suggests that this compound can effectively manage bone metastases in multiple myeloma patients, aligning with its approval by the Indonesian national formulary for this purpose. []
Q8: Has this compound's efficacy been studied in pediatric populations with specific conditions?
A8: this compound has been investigated in children with severe systemic osteoporosis secondary to juvenile arthritis. Intravenous administration at a dose of 3 mg every 12 weeks demonstrated efficacy in improving bone mineral density and reducing pain. [] This highlights the potential of this compound in managing osteoporosis in specific pediatric populations. Additionally, this compound has shown promise in improving bone mineral density in children with cerebral palsy and spina bifida. [] Intravenous infusions of the drug led to improvements in bone mineral density, specifically in the lumbar spine and total body (excluding the head). []
Q9: Have there been comparisons between oral this compound and intravenous Zoledronic acid in managing bone metastases in breast cancer patients?
A10: Yes, a large-scale Phase III trial named ZICE directly compared oral this compound to intravenous Zoledronic acid in patients with bone metastases from breast cancer. [] While both treatments showed acceptable safety profiles and this compound demonstrated a similar delay in time to the first skeletal-related event (SRE), the trial concluded that oral this compound was inferior to Zoledronic acid in terms of overall SRE rate. []
Q10: What are the potential side effects associated with this compound use?
A11: While this compound is generally well-tolerated, it's crucial to be aware of potential side effects. Some individuals may experience upper gastrointestinal adverse events. [] Additionally, flu-like symptoms have been reported, particularly with monthly dosing. [] Monitoring for potential adverse events is crucial during treatment.
Q11: What analytical techniques are used to quantify this compound in pharmaceutical formulations?
A14: Several analytical methods have been developed for quantifying this compound in pharmaceutical formulations. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with indirect UV detection is a commonly employed technique. [] This method offers high sensitivity and accuracy for determining this compound concentrations. Other methods include RP-HPLC with RI detection for determining residual this compound in cleaning validation processes. []
Q12: Are there validated analytical methods for this compound analysis?
A15: Yes, validated HPLC methods have been developed to determine the levels of this compound in its active pharmaceutical ingredient (API) form and tablet dosage form. [] These methods are essential for quality control during manufacturing, ensuring the drug's purity, potency, and stability.
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